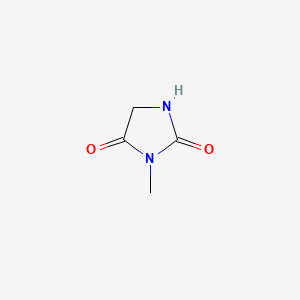

3-Methylimidazolidine-2,4-dione

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylimidazolidine-2,4-dione can be synthesized through several methods. One common method involves the reaction of hydantoin with N,N-dimethylacetamide dimethyl acetal in toluene. The mixture is heated at 110°C for two hours, then cooled to room temperature and further to 0°C. The resulting precipitate is collected by filtration, washed with toluene, and dried in vacuo to yield the compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different imidazolidine compounds.

Substitution: It can undergo substitution reactions, particularly iodination, to form iodinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Iodination is typically carried out using iodine monochloride.

Major Products:

Oxidation: Imidazolidine derivatives.

Reduction: Various reduced imidazolidine compounds.

Substitution: Iodinated imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It plays a role in studies related to high-energy phosphate metabolism.

Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Methylimidazolidine-2,4-dione involves its role in high-energy phosphate metabolism. It acts as a phosphate donor, participating in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Hydantoin: A precursor in the synthesis of 3-Methylimidazolidine-2,4-dione.

Imidazolidine-2,4-dione: A structurally similar compound with different substituents.

Uniqueness: this compound is unique due to its specific methyl group at the third position, which imparts distinct chemical and biological properties. This methyl group influences its reactivity and interaction with biological molecules, making it a valuable compound in various research applications .

Biologische Aktivität

3-Methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention in various fields of biological research due to its significant biochemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications in medical research.

Overview

This compound is characterized by its unique structure, which includes a methyl group at the third position that influences its reactivity and biological interactions. It is primarily studied for its role in high-energy phosphate metabolism and potential therapeutic effects against various diseases, including cancer and metabolic disorders.

Target Enzymes and Pathways

The compound interacts with several enzymes, particularly N-methylhydantoin amidohydrolase, which is crucial for the degradation of creatinine. This interaction leads to the production of N-carbamoylsarcosine and ammonia, essential components in metabolic pathways related to energy metabolism.

Inhibition of Cellular Processes

this compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator in cell death and inflammation pathways. By binding to the active site of RIPK1, it prevents the phosphorylation and activation of downstream signaling molecules involved in necroptosis (a form of programmed cell death) and inflammation . This inhibition suggests potential applications in treating inflammatory diseases and conditions characterized by excessive cell death.

The compound exhibits stability under normal storage conditions, maintaining its biological activity over time. Studies indicate that it can effectively reduce inflammation at lower doses while higher doses may lead to toxicity, particularly affecting liver and kidney function. This dosage-dependent effect highlights the importance of careful dosing in therapeutic contexts.

Research Applications

This compound has multiple applications across various scientific fields:

- Chemistry : Used as a building block for synthesizing heterocyclic compounds.

- Biology : Investigated for its role in high-energy phosphate metabolism.

- Medicine : Explored for its therapeutic potential in metabolic disorders and cancer treatment .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Hydantoin | Basic structure | Precursor for various derivatives |

| Imidazolidine-2,4-dione | Similar core structure | Varies in substituents leading to different activities |

| This compound | Methyl group at C3 | Unique interactions with enzymes and cellular pathways |

Case Studies

Several studies have highlighted the biological effects of this compound:

- Inhibition of RIPK1 : Research demonstrated that this compound effectively inhibits RIPK1 activity in vitro, leading to reduced necroptosis in cellular models. This finding supports its potential use in therapies aimed at inflammatory diseases .

- Metabolic Pathway Analysis : A study on animal models showed that this compound plays a significant role in creatinine metabolism. The compound's interaction with N-methylhydantoin amidohydrolase was crucial for maintaining metabolic flux.

- Toxicity Studies : Investigations into the compound's toxicity revealed that while it has beneficial effects at low doses, higher concentrations can induce liver and kidney damage. This underscores the necessity for dosage optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQHYDUINOMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218556 | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-45-4 | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions involving 3-Methylimidazolidine-2,4-dione highlighted in the research?

A1: The research highlights the use of this compound derivatives as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, (5Z)-1-acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-diones readily react with various 1,3-dipoles, leading to the formation of spirohydantoin derivatives or, under specific conditions, pyrazole- or isoxazole-carboxamides. []

Q2: Can you elaborate on the mechanism of cyclization to form this compound?

A2: Research indicates that the acid-catalyzed cyclization of N-(methylaminocarbonyl)glycine to this compound likely involves a rate-determining ring closure of the neutral substrate occurring simultaneously with the protonation of the carboxy oxygen. This finding challenges conventional understanding of acid-catalyzed amide hydrolysis mechanisms. []

Q3: Are there any interesting applications of this compound derivatives in organic synthesis?

A3: Yes, the research demonstrates the use of this compound derivatives in synthesizing novel heterocyclic systems. Specifically, a study showcased the synthesis of 4‐(2‐Hydroxy‐1‐methyl‐5‐oxo‐1H‐imidazol‐4(5H)‐ylidene)‐5‐oxo‐1‐aryl‐4,5‐dihydro‐1H‐pyrrole‐3‐carboxylates, a new triazafulvalene system, utilizing a reaction sequence involving (5Z)-5-[(dimethylamino)methylene]-3-methylimidazolidine-2,4-dione. []

Q4: Has this compound been investigated for any potential biological activity?

A4: While the provided research primarily focuses on the chemical reactivity of this compound derivatives, one study explored the biological activity of a specific derivative, 5-((7-Chloro-6-fluoro-1h-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione. This compound exhibited potential as a RIP1 inhibitor and showed protective effects against LPS/D-galactosamine-induced liver failure. []

Q5: How does the equilibrium of this compound formation behave in aqueous solutions?

A5: Studies have determined that the equilibrium constant for the formation of this compound from N-(methylaminocarbonyl)glycine in water at 25°C falls between 103 and 106. The slow reaction rate at neutral pH values makes a precise determination challenging. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.